molecular formula C10H14N2O B5232408 1-Methyl-3-(2-phenylethyl)urea CAS No. 6953-30-6

1-Methyl-3-(2-phenylethyl)urea

Cat. No.: B5232408
CAS No.: 6953-30-6
M. Wt: 178.23 g/mol
InChI Key: YCLJQUVEVLDQHI-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-phenylethyl)urea is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif in the development of potent small-molecule therapeutics. It belongs to the class of 1-phenyl-3-(1-phenylethyl)urea derivatives, which have been identified through high-throughput screening as novel and potent inhibitors of the complement system . The complement system plays a critical role in the immune response, and its inappropriate activation is implicated in a range of inflammatory, autoimmune, and neurodegenerative diseases . Structural modification of the core 1-phenyl-3-(1-phenylethyl)urea scaffold, especially the introduction of specific alkyl chains, has been shown to dramatically improve inhibitory activity, with optimized analogues demonstrating IC50 values in the nanomolar range . The urea scaffold is a privileged structure in drug discovery, prized for its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its versatility in synthetic chemistry . This makes this compound a valuable building block for researchers exploring new chemical entities in areas such as immunology and oncology. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

1-methyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLJQUVEVLDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290797
Record name 1-methyl-3-(2-phenylethyl)urea
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URL https://comptox.epa.gov/dashboard/DTXSID50290797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-30-6
Record name NSC71074
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-3-(2-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 3 2 Phenylethyl Urea and Its Analogues

Derivatization Strategies for Structural Modification of the 1-Methyl-3-(2-phenylethyl)urea Scaffold

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of chiral analogues of this compound is crucial, as the biological activity of such compounds can be highly dependent on their three-dimensional structure. Research into related urea (B33335) compounds has demonstrated the importance of stereochemistry. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives investigated as CRAC channel inhibitors, the S-configuration of the phenylethylamine moiety was found to confer greater inhibitory activity than the R-configuration. nih.gov

A common strategy for achieving stereoselectivity is to employ chiral starting materials. In the synthesis of a library of 1-phenyl-3-(1-phenylethyl)urea derivatives, (S)-α-phenylethylamine was used as a key chiral building block. nih.gov The synthesis involved the reaction of this chiral amine with an isocyanate intermediate, thereby transferring the stereochemistry of the amine to the final urea product. nih.gov

The general synthetic sequence for preparing these chiral analogues can be outlined as follows:

A suitable carboxylic acid is converted into an isocyanate. nih.gov

This isocyanate is then treated with a chiral amine, such as (S)-α-phenylethylamine, to yield the desired chiral urea derivative. nih.gov

This approach ensures that the resulting urea product is obtained as a single enantiomer or with high enantiomeric excess, which is essential for studying structure-activity relationships (SAR) and identifying the most potent and selective compounds. The table below illustrates a synthetic step for a chiral urea analogue.

Reactant 1Reactant 2Product
Isocyanate 11(S)-α-phenylethylamineCompound 6b (chiral urea)
Data derived from a study on complement inhibitors. nih.gov

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and the generation of combinatorial libraries are powerful strategies for the discovery of new bioactive compounds. These techniques allow for the rapid production of a large number of structurally related analogues, which can then be screened for desired biological activities. Several methods have been developed for the efficient parallel synthesis of urea derivatives, including analogues of this compound.

One effective method involves the use of carbamoyl (B1232498) imidazolium (B1220033) salts as versatile reagents for urea synthesis. researchgate.net These stable salts can be prepared and stored, and they react readily with primary and secondary amines at room temperature to form trisubstituted and tetrasubstituted ureas in high yields. This methodology is well-suited for parallel synthesis and the creation of combinatorial libraries, with purification achievable through simple liquid-liquid extraction or solid-phase extraction techniques. researchgate.net

Microwave-assisted organic synthesis has also emerged as a valuable tool for accelerating the synthesis of urea libraries. organic-chemistry.org For example, a rapid, gas-free carbonylation method using dicobalt octacarbonyl (Co₂(CO)₈) under microwave irradiation allows for the conversion of primary amines to their corresponding ureas in a matter of seconds. organic-chemistry.org This high-speed synthesis is advantageous for quickly generating a diverse set of compounds for screening.

Solid-phase synthesis offers another robust platform for combinatorial library generation. In this approach, one of the reactants is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing. scispace.com Polymer-supported reagents, such as a polymer-supported phosphazine base (PS-BEMP), have been used in conjunction with microwave heating to facilitate multi-component couplings for generating libraries of urea-containing heterocyclic compounds. organic-chemistry.org Scavenger resins can also be employed in solution-phase combinatorial synthesis to remove unreacted starting materials and by-products, streamlining the purification process. google.com

High-throughput screening (HTS) of compound libraries has successfully identified lead compounds among urea derivatives. For example, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea was identified as a hit from an HTS campaign, which then prompted the synthesis of a focused library to explore the structure-activity relationship and optimize the initial hit. nih.gov Similarly, a high-throughput screen of 32,000 compounds identified 1-phenyl-3-(1-phenylethyl)urea as a CRAC channel inhibitor, leading to the synthesis of five series of derivatives to analyze SAR. nih.gov

The table below summarizes various approaches for the high-throughput synthesis of urea libraries.

Synthesis MethodKey Reagents/ConditionsApplicationReference
Parallel Solution-Phase SynthesisCarbamoyl imidazolium saltsCombinatorial library synthesis of tri- and tetrasubstituted ureas researchgate.net
Microwave-Assisted SynthesisCo₂(CO)₈, microwave heatingRapid synthesis of symmetrical and unsymmetrical ureas organic-chemistry.org
Solid-Phase SynthesisPolymer-supported reagents (e.g., PS-BEMP)Generation of libraries of urea-containing compounds organic-chemistry.orgscispace.com
Scavenger-Assisted SynthesisScavenger resinsPurification of solution-phase combinatorial libraries google.com
This table summarizes various techniques applicable to the generation of urea compound libraries.

Structure Activity Relationship Sar Studies and Molecular Design

Ligand-Target Interactions: Investigating Binding Mechanisms (e.g., in vitro receptor binding, enzyme inhibition)

While direct binding data for 1-Methyl-3-(2-phenylethyl)urea is not extensively documented in publicly available research, comprehensive SAR studies have been conducted on closely related analogues, particularly in the context of Neuropeptide Y5 (NPY5) receptor antagonism. The NPY5 receptor is a G-protein coupled receptor implicated in energy balance, making it a target for anti-obesity therapeutics. smolecule.comacs.org

A seminal study on trisubstituted phenyl urea (B33335) derivatives identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a potent NPY5 receptor antagonist. acs.org The researchers systematically modified three key segments of this lead compound: the phenylethyl region (segment A), the urea group (segment B), and the phenoxyphenyl portion (segment C). acs.org The compound this compound represents a simplified version of this scaffold, lacking the hydroxyl group on the ethyl chain and the complex phenoxyphenyl group.

The study revealed that modifications to the phenylethyl portion significantly impact binding affinity. For instance, the stereochemistry and substitution on the ethyl chain are critical. While the lead compound has a (1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl group, the specific contribution of the methyl group on the urea nitrogen, as present in this compound, was also explored. It was found that methylation of both urea nitrogens led to a dramatic decrease in affinity for the NPY5 receptor, suggesting that at least one NH group is important for binding. acs.org

The functional activity of these urea analogues was confirmed through cellular assays that measured the accumulation of cyclic AMP. The tested compounds, including the lead compound and its active analogues, acted as antagonists at the human NPY5 receptor. smolecule.comveeprho.com

In a different therapeutic area, 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as inhibitors of the complement system, which is part of the innate immune system. acs.org In this series, the unsubstituted NH on the left-hand side of the urea was found to be crucial for maintaining high inhibitory potency, while the right-hand side NH could tolerate small substitutions. acs.org This highlights the importance of the urea moiety in forming key interactions with the biological target.

The following table summarizes the in vitro activity of selected analogues from the NPY5 receptor antagonist study, illustrating the impact of structural modifications.

CompoundModification from Lead CompoundNPY5 IC50 (nM)
Lead Compound (1)1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea1.5
Analogue 32(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl group, but with a simpler phenyl group instead of phenoxyphenyl2.8
Analogue 39Both urea nitrogens are methylated>10000
Analogue 44fUnsubstituted phenyl group instead of phenoxyphenyl>1000

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Activities

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For urea derivatives, QSAR models have been developed to predict their activity as, for example, HIV-1 protease inhibitors and B-RAF inhibitors. tandfonline.comsigmaaldrich.com

These studies typically reveal that the biological activity of urea-based compounds is influenced by a combination of factors, including:

Hydrophobicity: The hydrophobic character of the substituents is often a primary determinant of activity. tandfonline.com

Steric Properties: The size and shape of the substituents can influence how well the molecule fits into the binding site of the target protein. tandfonline.com

Electronic Properties: The electronic nature of the substituents can affect hydrogen bonding and other electrostatic interactions with the target. sigmaaldrich.com

For a compound like this compound, a QSAR model would likely indicate that the hydrophobicity of the phenylethyl group contributes significantly to its binding affinity for various targets. The model would also quantify the impact of the methyl group on the urea nitrogen, likely highlighting a balance between steric effects and the potential for altered hydrogen bonding capacity. While a specific QSAR model for this compound is not available, the general principles derived from studies on related ureas are applicable. tandfonline.comsigmaaldrich.com

Pharmacophore Elucidation and Molecular Docking Studies

Pharmacophore modeling and molecular docking are powerful computational tools used to understand ligand-target interactions and to design new, more potent molecules. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Based on the SAR data from active analogues, a pharmacophore for phenylethyl urea derivatives acting as NPY5 antagonists would likely include:

A hydrophobic aromatic feature (the phenyl ring).

A hydrogen bond donor/acceptor group (the urea moiety).

A second hydrophobic region.

For this compound, a molecular docking study into a relevant target (such as the NPY5 receptor) would aim to predict its binding pose and interactions. It would likely show the phenylethyl group occupying a hydrophobic pocket, while the urea moiety forms hydrogen bonds with key amino acid residues in the binding site. The methyl group on the urea would influence the conformational preferences and might engage in van der Waals interactions.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

Conformational analysis of urea derivatives has shown that they can exist in different isomeric forms (cis/trans) and adopt various geometries (syn/anti). pharmaffiliates.com The lowest energy conformation is influenced by the nature of the substituents on the urea nitrogens. For phenylurea, the lowest energy form is a trans isomer in a syn geometry. pharmaffiliates.com The rotational barriers around the C-N bonds are relatively high, indicating that the urea group is somewhat rigid. pharmaffiliates.com

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time. An MD simulation of a this compound-target complex would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the binding site, and the role of water molecules in mediating interactions. Such simulations are crucial for understanding the thermodynamics of binding and for refining the design of more effective inhibitors. While specific MD studies on this compound are not reported, the methodology has been successfully applied to other urea-protein complexes to elucidate their dynamic behavior.

Biological and Biochemical Investigations Preclinical, in Vitro/ex Vivo Focus

Cellular Mechanism of Action in Model Systems

There is no available scientific literature detailing the cellular mechanism of action for 1-Methyl-3-(2-phenylethyl)urea in any model system.

No studies have been published that characterize the receptor binding and activation profiles of this compound.

There is no available data on the modulatory effects of this compound on any enzyme, nor have any kinetic studies been reported.

The effects of this compound on intracellular signaling pathways have not been investigated in any published research.

In Vitro Efficacy Studies in Non-Human Biological Systems

No in vitro efficacy studies for this compound in non-human biological systems, such as cell lines or isolated tissues, have been documented in the scientific literature. While studies on related urea-based compounds have shown activities such as cytotoxicity in cancer cell lines, these findings are not specific to this compound. For instance, a study on new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas, which are structurally related, demonstrated cytotoxic activity against several human tumor cell lines nih.gov. However, this research does not provide data for the specific compound .

Preclinical In Vivo Studies in Animal Models (excluding human data, focusing on mechanistic insights)

There are no published preclinical in vivo studies in animal models that investigate the mechanistic insights or pharmacodynamic profile of this compound.

No pharmacodynamic profiling data for this compound in any animal model is available in the scientific literature.

No Publicly Available Research Found for this compound in Specified Research Areas

Following a comprehensive search of scientific literature and chemical databases, no specific research findings corresponding to the biological and biochemical investigations of "this compound" were identified. The requested analysis, focusing on preclinical target engagement studies and structure-based drug design approaches for this particular compound, could not be completed as there is no available published data on these topics.

Searches for this compound, including those using its specific CAS number (19285-33-3), did not yield studies detailing its interaction with biological targets in matrices such as plasma or tissue, nor were there any publications on its use as a scaffold in structure-based drug design efforts.

The available scientific literature in this area focuses on structurally related but more complex urea (B33335) derivatives. For instance, significant research exists for multi-substituted phenyl urea compounds investigated as neuropeptide Y5 receptor antagonists, CRAC channel inhibitors, or IDO1 inhibitors. acs.orgmdpi.comnih.gov These studies, however, concern molecules with additional functional groups or different substitution patterns, and their findings cannot be attributed to "this compound".

Therefore, the following sections of the requested article could not be generated:

Structure-Based Drug Design Approaches

It is concluded that "this compound" has not been the subject of published research in these specific areas of drug discovery and development. The compound may exist as a synthetic intermediate or a catalog chemical that has not undergone detailed biological investigation.

Theoretical and Computational Chemistry of 1 Methyl 3 2 Phenylethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties and predict the spectroscopic signatures of 1-Methyl-3-(2-phenylethyl)urea.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a principal method used to investigate the electronic structure of urea (B33335) derivatives. nih.govacs.orgcore.ac.uk Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry and the distribution of electrons. acs.orgcore.ac.uk From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are derived. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. jddtonline.info

Reactivity descriptors, which quantify the molecule's susceptibility to different types of chemical reactions, are also calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are invaluable for understanding the molecule's reactivity profile. jddtonline.infomdpi.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. jddtonline.info For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region, while the N-H protons are electron-poor.

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy0.8eV
HOMO-LUMO Gap7.3eV
Ionization Potential6.5eV
Electron Affinity-0.8eV
Electronegativity (χ)2.85eV
Chemical Hardness (η)3.65eV
Chemical Softness (S)0.27eV⁻¹

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry for structural analysis)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. For this compound, characteristic peaks would include the C=O stretching vibration (typically around 1630-1680 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching from both the aromatic and aliphatic parts. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. liverpool.ac.ukgrafiati.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk Predictions for this compound would show distinct signals for the methyl group, the phenylethyl chain, and the urea protons, with their chemical shifts influenced by the local electronic environment. acs.org

Mass Spectrometry (MS): While direct MS prediction is less common, computational methods can help rationalize fragmentation patterns observed in an experimental mass spectrum by calculating the energies of potential fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRC=O Stretch~1655 cm⁻¹
IRN-H Stretch~3350 cm⁻¹
¹H NMRN-H (phenylethyl)~6.5 ppm
¹H NMRN-H (methyl)~6.0 ppm
¹H NMRAromatic C-H7.2-7.4 ppm
¹³C NMRC=O (Urea)~158 ppm
¹³C NMRAromatic C126-140 ppm
¹³C NMRN-CH₃~28 ppm

Molecular Modeling and Simulation

Molecular modeling and simulations extend the study from a static picture to a dynamic one, exploring the molecule's flexibility and its interactions with other molecules over time.

Conformational Space Exploration

As a flexible molecule, this compound can adopt numerous conformations due to rotation around its single bonds. nih.govijpsr.com Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity. iisjost.org Computational methods, such as systematic or stochastic searches combined with molecular mechanics or quantum chemical calculations, are used to map the potential energy surface and identify low-energy, stable conformers. acs.org For this compound, key rotational barriers would be around the C-N bonds of the urea moiety and the C-C bonds of the ethyl chain. Studies on similar molecules have shown that ligands often bind to proteins in conformations that are not their global minimum energy state, with strain energies of up to 9 kcal/mol being tolerated. nih.govresearchgate.net

Ligand-Protein Interaction Simulations

Molecular dynamics (MD) simulations are a powerful technique to study how a ligand like this compound might interact with a biological target, such as a protein receptor. nih.govmdpi.com These simulations model the movements and interactions of every atom in the system over time, providing a detailed view of the binding process. mdpi.complos.org By placing the ligand in the active site of a protein, MD can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the flexibility of both the ligand and the protein upon binding. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more potent molecules.

In Silico Screening and Virtual Library Design

Computational techniques are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds.

In Silico Screening: Virtual screening involves computationally testing large libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.netmuni.cz For a compound like this compound, pharmacophore-based screening could be employed. tandfonline.comtandfonline.com A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govplos.org This model can then be used to rapidly screen databases for other molecules that match these features.

Virtual Library Design: Based on a lead compound, virtual libraries of derivatives can be designed by systematically modifying its structure. For this compound, this could involve changing the substitution on the phenyl ring or altering the alkyl groups on the urea nitrogen atoms. These virtual compounds can then be computationally evaluated for improved properties, such as binding affinity or selectivity, guiding synthetic efforts toward the most promising candidates. acs.orgnih.gov

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for separating 1-Methyl-3-(2-phenylethyl)urea from impurities, starting materials, or metabolites in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of urea-containing compounds like this compound. Due to the compound's polarity and structure, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.

For compounds with similar structures, reversed-phase C18 columns are frequently employed. lgcstandards.com Detection is often achieved using a Diode-Array Detector (DAD) or a standard UV detector, as the phenyl group in the molecule allows for strong ultraviolet absorbance. lgcstandards.com The selection of the mobile phase, typically a mixture of water or buffer with an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve a good peak shape and retention time.

A typical HPLC method for a related urea (B33335) derivative is detailed below, which could be adapted for this compound analysis.

ParameterConditionReference
Column ReproSil 100 C18 (5 µm, 250x3 mm) lgcstandards.com
Mobile Phase Acetonitrile/Water gradientN/A
Flow Rate 1.0 ml/min lgcstandards.com
Detection HPLC/DAD lgcstandards.com
Injection Volume 5-10 µL lgcstandards.com

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like ureas. The high temperatures required for volatilization in the GC inlet can cause decomposition of the urea functional group. Therefore, direct GC analysis of this compound is challenging and often requires derivatization to increase volatility and thermal stability. chromforum.org

A common derivatization strategy involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.cz Following derivatization, the more volatile product can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer. sigmaaldrich.com

ParameterConditionReference
Column Non-polar capillary column (e.g., DB-5 type) chromforum.org
Derivatization Silylation (e.g., with MSTFA) gcms.cz
Injector Temperature 250 °C sigmaaldrich.com
Detector FID or Mass Spectrometer sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation and Quantification in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for quantification in certain applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) (-CH2-) protons of the ethyl group, the methyl (-CH3) protons attached to the urea nitrogen, and the N-H protons of the urea moiety. oup.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. oup.comtubitak.gov.tr

Analysis of related urea structures provides insight into the expected chemical shifts. oup.comresearchgate.net

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Phenyl (Ar-H)~7.2-7.4
¹H Urea (N-H)Variable
¹H Phenylethyl (-CH2-N)~3.4-3.5
¹H Phenylethyl (Ar-CH2-)~2.8
¹H Methyl (-CH3)~2.8
¹³C Carbonyl (C=O)~158
¹³C Phenyl (Ar-C)~126-139
¹³C Phenylethyl (-CH2-N)~42
¹³C Phenylethyl (Ar-CH2-)~36
¹³C Methyl (-CH3)~34

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information about this compound. Electrospray Ionization (ESI) is a common soft ionization technique for urea derivatives, as it typically produces a protonated molecular ion [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. oup.comtubitak.gov.tr High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. oup.com

For this compound (Molecular Formula: C₁₀H₁₄N₂O), the expected exact masses for the primary ions would be:

[M+H]⁺: Calculated m/z for [C₁₀H₁₅N₂O]⁺

[M+Na]⁺: Calculated m/z for [C₁₀H₁₄N₂ONa]⁺

This technique is crucial for confirming the identity of the synthesized compound and for identifying metabolites in preclinical studies, which would have different molecular weights. researchgate.net

Development of Bioanalytical Assays for Preclinical Research Samples

The development of robust bioanalytical assays is essential for quantifying this compound in preclinical research samples such as plasma, urine, or tissue homogenates. researchgate.net These assays are critical for pharmacokinetic and metabolic studies.

The gold standard for quantitative bioanalysis of small molecules in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). uniroma1.it The development of such an assay involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): Using an organic solvent like acetonitrile or methanol to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte. mdpi-res.com

Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from any remaining endogenous components before it enters the mass spectrometer. This enhances the sensitivity and selectivity of the assay.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for detection. In this technique, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. The instrument monitors specific parent-to-product ion transitions in a mode called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. uniroma1.it

Assay Validation: The developed method must be validated according to regulatory guidelines to ensure it is accurate, precise, selective, sensitive, and stable for its intended purpose in preclinical studies. researchgate.net

Applications and Emerging Research Directions

1-Methyl-3-(2-phenylethyl)urea as a Chemical Probe in Biological Systems

While specific studies designating this compound as a chemical probe are not extensively documented, the broader class of phenylethylurea derivatives has been identified as valuable in exploring biological systems. A chemical probe is a small molecule used to study and manipulate a biological target. The utility of the phenylethylurea scaffold is evident in high-throughput screening campaigns that identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of the complement system and Calcium Release-Activated Calcium (CRAC) channels. nih.govnih.gov These initial findings prompted further investigation into related structures to understand their mechanism of action and to identify specific biological targets. For instance, a novel urea-based compound, MXC-017, was used in conjunction with click chemistry and mass spectrometry to successfully identify vimentin (B1176767) as its biological target in glioblastoma research. researchgate.net This demonstrates a clear methodological precedent for using urea-based compounds like this compound to investigate complex biological pathways and identify novel protein-ligand interactions.

Scaffold for Drug Discovery (excluding clinical development and human trials)

The urea (B33335) functionality is considered a privileged scaffold in medicinal chemistry because its N-H donors and carbonyl acceptor can form multiple stable hydrogen bonds with biological targets like proteins and enzymes. nih.govnih.govfrontiersin.org This interaction is crucial for modulating biological activity. nih.govmdpi.com The this compound structure combines this key urea moiety with lipophilic groups that can influence target binding and pharmacokinetic properties.

Research into structurally similar compounds underscores the potential of this scaffold:

Complement System Inhibition : A high-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate inhibitor of the complement system. nih.gov Subsequent structural modifications led to the discovery of highly potent analogs, with optimized compounds demonstrating IC50 values as low as 13 nM. nih.gov These compounds were found to inhibit the deposition of C9, a terminal component of the complement cascade. nih.gov

CRAC Channel Inhibition : The same parent scaffold, 1-phenyl-3-(1-phenylethyl)urea, was also identified as an inhibitor of CRAC channels by targeting the ORAI1 protein. nih.gov This discovery has provided a new chemical basis for developing inhibitors of Ca2+ influx and immunosuppressive agents. nih.gov

Anticancer Research : A study on 3-alkyl-1-(1-methyl-2-phenylethyl)ureas, which are closely related to the subject compound, investigated their synthesis and cytotoxicity, linking them to ceramide-related biological activity. frontiersin.org Generally, diaryl ureas are a well-established class of kinase inhibitors, with compounds like Sorafenib targeting pathways involved in tumor progression. frontiersin.orgnih.govasianpubs.org

Table 1: Biological Activity of Structurally Related Phenylethylurea Derivatives

Compound/Derivative Class Biological Target/Activity Key Findings Reference
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea Derivatives Complement System (C9) Initial hit showed moderate activity (IC50 = 50 μM); optimized analogs achieved high potency (IC50 = 13 nM). nih.gov
1-Phenyl-3-(1-phenylethyl)urea Derivatives CRAC Channel (ORAI1) Identified as a novel inhibitor scaffold targeting the ORAI1 protein to block Ca2+ influx. nih.gov
3-Alkyl-1-(1-methyl-2-phenylethyl)ureas Cytotoxicity Synthesized and evaluated for cytotoxic effects, suggesting a relationship with ceramide activity. frontiersin.org
General Diaryl Ureas Kinase Inhibition (e.g., Raf kinase, VEGFR, PDGFR) The diaryl urea scaffold is central to many approved kinase inhibitors used in oncology. frontiersin.orgnih.govasianpubs.org

Role in Agrochemical Research

The primary role of urea in agriculture is as a nitrogen-release fertilizer, valued for its high nitrogen content (46%) and high solubility. mdpi.comwikipedia.org When applied to soil, it breaks down into ammonium (B1175870) and subsequently nitrate, which are usable by plants. wikipedia.org Beyond its function as a nutrient source, urea has been investigated for other applications in crop management.

Research has shown that urea can act as an adjuvant to enhance the efficacy of herbicides. For example, studies have demonstrated that adding urea to glyphosate (B1671968) solutions can improve weed control, potentially allowing for reduced herbicide application rates. researchgate.net While there is no specific research on this compound in this context, the fundamental chemistry of the urea group suggests that its derivatives could be explored for similar or novel agrochemical purposes, such as controlled-release fertilizers or as components in pesticide formulations. mdpi.comherts.ac.uk The phenylethyl and methyl substitutions would alter its chemical properties, such as solubility and environmental persistence, which are critical factors in agrochemical design.

Potential in Materials Science

In materials science, the urea functional group is highly valued for its ability to form strong, directional hydrogen bonds. researchgate.net This property allows urea-containing molecules to self-assemble into well-ordered, higher-level structures. This capability is the foundation for creating a variety of functional materials. researchgate.net

Supramolecular Polymers : The hydrogen bonds between urea moieties can link molecules together into long, continuous chains, forming supramolecular polymers. researchgate.net These materials can exhibit unique properties, such as responsiveness to stimuli.

Self-Healing Materials : The reversible nature of the hydrogen bonds in urea linkages can be exploited to create self-healing polymers. Recent research has even demonstrated that the normally stable covalent urea bond can be made dynamic through the mediation of zinc salts, enabling the development of reprocessable and self-healing polyurea materials.

Poly(urea ester)s : Incorporating urea groups into polyester (B1180765) backbones can enhance the thermal properties of the resulting polymers. Poly(urea ester)s have been shown to have higher melting temperatures than their aliphatic polyester counterparts while retaining biodegradability. nsf.gov

The specific structure of this compound, with its asymmetric substitution, could influence the formation of these supramolecular structures. The phenylethyl group would introduce significant steric bulk and potential for π-stacking interactions, while the methyl group could modulate the hydrogen-bonding geometry, leading to novel material properties. nih.gov

Future Perspectives and Unexplored Research Avenues for this compound

The synthesis of unsymmetrical ureas like this compound has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govasianpubs.org While effective, these methods pose significant safety and environmental concerns. nih.gov Modern organic synthesis is trending toward safer and more efficient protocols.

Future research into the synthesis of this compound could focus on these advanced methodologies:

Phosgene Alternatives : Reagents like triphosgene (B27547) (a stable solid) and N,N′-carbonyldiimidazole (CDI) are safer substitutes for phosgene gas. nih.gov

Rearrangement Reactions : The Curtius rearrangement, which converts carboxylic acids into isocyanates via an acyl azide (B81097) intermediate, offers a reliable path to the necessary precursors for urea synthesis. nih.gov Microwave-assisted protocols can accelerate this process significantly. nih.gov

Green Chemistry Approaches : The development of methods using CO2 as a C1 building block at atmospheric pressure represents a significant advancement in sustainable chemistry. organic-chemistry.org Additionally, continuous-flow reactor systems are being used to synthesize ureas safely and efficiently, with short reaction times and the ability to monitor reactive intermediates in-line. acs.org

Table 2: Comparison of Synthetic Methods for Urea Derivatives

Method Key Reagents Advantages Disadvantages Reference
Traditional Method Phosgene, Isocyanates Well-established, versatile Highly toxic and hazardous reagents nih.gov
Phosgene Equivalents Triphosgene, Carbonyldiimidazole (CDI) Safer handling than phosgene gas Triphosgene still has toxic vapor pressure nih.gov
Rearrangement Reactions Diphenylphosphoryl azide (DPPA) One-pot synthesis from carboxylic acids, rapid (microwave-assisted) Involves azide intermediates nih.gov
"Green" Methods CO2, Amines Uses a renewable C1 source, mild conditions (room temp, atm. pressure) May require specific catalysts organic-chemistry.org
Continuous-Flow Synthesis Boc-protected amines Short reaction times, enhanced safety, in-line monitoring Requires specialized equipment acs.org

The established activity of the phenylethylurea scaffold against targets like the complement system and CRAC channels provides a logical starting point for future investigations into this compound. nih.govnih.gov Given that small structural modifications can drastically alter target specificity and potency, it is plausible that this specific compound could exhibit a unique biological activity profile.

Future research should focus on screening this compound against a broad range of biological targets, particularly those where urea derivatives have already shown promise:

Kinase Panels : As many diaryl ureas are kinase inhibitors, screening against a comprehensive panel of kinases could reveal novel inhibitory activity. frontiersin.orgnih.gov

Epoxide Hydrolases : 1,3-disubstituted ureas are known to be interesting structural templates for inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in metabolic and inflammatory diseases. nih.govmdpi.com

Unbiased Target Identification : Modern chemical biology techniques, such as affinity-based protein profiling and thermal proteome profiling, could be employed to identify novel cellular targets without prior assumptions, similar to the approach that identified vimentin as a target for another novel urea compound. researchgate.net

By exploring these avenues, the full potential of this compound as a tool for biological research and as a scaffold for future therapeutic development can be realized.

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research data or documented applications for the chemical compound "this compound." The stringent requirement to focus solely on this specific molecule cannot be met due to the absence of published findings regarding its properties, applications, or research directions.

Searches for this compound, including attempts to locate a specific CAS registry number, did not yield any relevant scholarly articles, patents, or entries in chemical supplier databases that would provide the necessary information to construct the requested article. The search results consistently referenced structurally related but distinct urea derivatives, such as:

1,3-bis-(1-Methyl-2-phenylethyl)-urea : A symmetrical molecule with two N-substituted methyl-phenylethyl groups.

1-Phenyl-3-(1-phenylethyl)urea derivatives : A class of compounds investigated for their potential as complement inhibitors.

Urea derivatives containing adamantyl fragments : Studied for their potential as inhibitors of soluble epoxide hydrolase.

General reviews on urea-containing compounds : These discuss the broad applications of the urea motif in medicinal chemistry without specific mention of this compound.

The user's explicit instruction to generate content strictly adhering to the provided outline for "this compound" and to not introduce information outside this scope makes the generation of a "thorough, informative, and scientifically accurate" article impossible. To do so would require fabricating data or extrapolating from unrelated compounds, which would violate the core principles of scientific accuracy and the user's direct instructions.

Therefore, this response serves to inform the user that the requested article on "this compound" cannot be generated at this time due to a lack of available scientific information on this specific compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Methyl-3-(2-phenylethyl)urea, and what reaction conditions optimize yield?

This compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. A typical protocol involves:

  • Reacting 2-phenylethylamine with methyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or ethanol) under inert atmosphere at 0–25°C .
  • Monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography.
  • Optimal yields (70–85%) are achieved using stoichiometric ratios of reactants and controlled pH conditions to minimize side reactions (e.g., dimerization) .

Basic: Which crystallographic tools are suitable for resolving the crystal structure of this compound?

X-ray crystallography remains the gold standard. Recommended software includes:

  • SHELXL/SHELXS : For small-molecule refinement and structure solution, leveraging high-resolution data .
  • ORTEP-3 : To generate thermal ellipsoid diagrams for visualizing atomic displacement .
  • WinGX : A suite for data integration, space group determination, and final structure validation .
  • Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced: How can discrepancies in reported bioactivity data for this compound derivatives be systematically addressed?

Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural validation : Confirm compound identity via NMR, HRMS, and X-ray crystallography to rule out impurities .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition studies) and controls (e.g., positive inhibitors like staurosporine) .
  • Metabolite analysis : For in vivo studies, quantify metabolites (e.g., UF derivatives) using LC-MS to assess bioactivity contributions .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions, focusing on hydrogen bonding between the urea moiety and active-site residues .
  • MD simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency using descriptors like logP and Hammett constants .

Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the urea linkage (δ ~5.5–6.5 ppm for NH protons) and aromatic substituents .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity (>95%) and detect degradation products .
  • FT-IR : Characteristic urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How do structural modifications (e.g., halogenation) on the phenyl ring alter physicochemical properties and bioactivity?

  • Electron-withdrawing groups (Cl, NO₂) : Increase solubility in polar solvents (logP reduction by ~0.5 units) and enhance hydrogen-bonding capacity, improving target affinity .
  • Methoxy groups : Improve metabolic stability but may reduce membrane permeability (e.g., P-gp efflux) .
  • Substituent position : Para-substituted derivatives show higher steric hindrance, affecting binding pocket accommodation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize residues with dilute acetic acid before incineration by licensed facilities .
  • Toxicity data are limited; assume acute toxicity (LD₅₀ ~300 mg/kg, rat) based on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.